molecular formula C20H24N2O4 B2779958 N-[2,2-bis(furan-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 2319835-22-6

N-[2,2-bis(furan-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B2779958
CAS No.: 2319835-22-6
M. Wt: 356.422
InChI Key: BAJLSYDXCNBSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2-bis(furan-2-yl)ethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound that features both furan and cyclohexene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and cyclohexene intermediates, followed by their coupling through an ethanediamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reaction time, concentration, and purification techniques, is essential to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The cyclohexene moiety can be reduced to cyclohexane.

    Substitution: Functional groups on the furan or cyclohexene rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction of the cyclohexene moiety may produce cyclohexane derivatives.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and cyclohexene moieties may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Furan-2-yl)ethyl]acetamide: Contains a furan ring and an acetamide group.

    N-[2-(Cyclohex-1-en-1-yl)ethyl]acetamide: Contains a cyclohexene ring and an acetamide group.

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is unique due to the presence of both furan and cyclohexene moieties linked through an ethanediamide group. This structural combination imparts distinct chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

N'-[2,2-bis(furan-2-yl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c23-19(21-11-10-15-6-2-1-3-7-15)20(24)22-14-16(17-8-4-12-25-17)18-9-5-13-26-18/h4-6,8-9,12-13,16H,1-3,7,10-11,14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJLSYDXCNBSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.